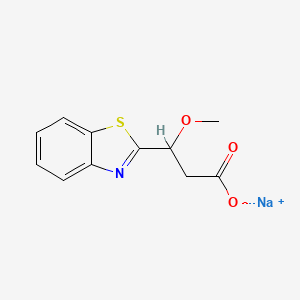![molecular formula C25H19NO6 B6422521 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide CAS No. 886186-19-2](/img/structure/B6422521.png)
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H19NO6 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide is 429.12123733 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Applications
The compound has been used in the synthesis of a new organic nonlinear optical (NLO) material . This material has shown significant two-photon absorption and nonlinear refraction . It has potential applications in frequency generators, optical limiters, and optical switching devices .
Antibacterial Agents
Derivatives of the compound have been synthesized and tested as potent antibacterial agents . These derivatives have shown promising results in inhibiting bacterial growth and multiplication .
Enzyme Inhibitors
The same derivatives have also been tested as moderate enzyme inhibitors . They have shown inhibitory activity against lipoxygenase enzyme .
Anticancer Agents
Sulfonamide derivatives of the compound have been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Protease Inhibitors
Sulfonamides having the general formula R-SO2NH2 are medicinally active compounds known as inhibitors of proteases . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Carbonic Anhydrase Inhibitors
These compounds are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Organic Synthesis
These compounds can also be used in organic synthesis reactions to produce dendrimers , as ligands for catalysts of asymmetrical reactions , etc.
Antimycotic Agents
2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds and have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research because they have been used as antimycotic agents .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-29-17-9-6-15(7-10-17)25(28)26-22-18-4-2-3-5-19(18)32-24(22)23(27)16-8-11-20-21(14-16)31-13-12-30-20/h2-11,14H,12-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXVAVAGTFFULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6422442.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B6422445.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6422453.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6422493.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6422526.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)
